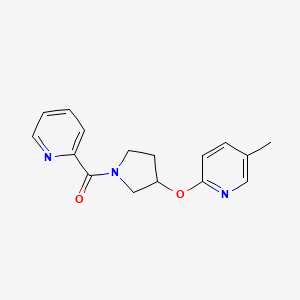

(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-12-5-6-15(18-10-12)21-13-7-9-19(11-13)16(20)14-4-2-3-8-17-14/h2-6,8,10,13H,7,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXCSQXUHJCKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis typically starts with the preparation of 5-methylpyridin-2-ol, followed by its reaction with pyrrolidin-1-ylmethanone under specific conditions, such as the use of catalysts and solvents.

Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors to optimize the reaction conditions, ensuring high yield and purity. Advanced purification techniques like recrystallization or chromatography might be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Under the influence of oxidizing agents, it might form different products depending on the site of oxidation.

Reduction: Reducing agents can potentially reduce the carbonyl group, altering the compound's properties.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of functional groups.

Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminium hydride (reduction), and halogenating agents (substitution) are often used.

Major Products Formed: The products depend on the type of reaction. For instance, oxidation might yield pyridine derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

This compound has diverse applications across several fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study it for potential biochemical interactions and as a probe for biological systems.

Medicine: It might be explored for its potential pharmacological properties.

Industry: It finds applications in the production of materials with specific properties due to its unique reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. It can form hydrogen bonds, engage in pi-pi interactions, and act as a ligand for certain receptors. These interactions often lead to alterations in molecular pathways, impacting cellular processes.

Comparison with Similar Compounds

Structural Analogues in Catalogs and Patents

The Catalog of Pyridine Compounds lists several derivatives with overlapping structural motifs:

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound shares the pyrrolidine and pyridine core but substitutes the methanone with an ethanone group and includes a methoxy substituent.

- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime : Features a fluorinated pyridine and a silyl-protected hydroxymethyl group on pyrrolidine. The fluorine atom and bulky silyl group could enhance binding specificity or stability in vitro but may complicate synthesis and in vivo metabolism .

The European Patent EP 1 808 168 B1 includes piperidine-based methanones, such as (5-Amino-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone. Replacing pyrrolidine with piperidine introduces a larger, more flexible ring, which may affect target binding kinetics. The sulfonylphenyl and pyrazolopyrimidine groups suggest kinase inhibition applications, contrasting with the simpler pyridine substituents in the target compound .

Pyrazoline and Pyrazole Derivatives

Compounds like Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (CAS 121306-57-8) replace pyrrolidine with a pyrazoline ring. However, the pyridin-3-yl methanone (vs. pyridin-2-yl in the target) may alter electronic properties and hydrogen-bonding interactions .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The target compound’s pyrrolidine core and pyridine substituents align with general procedures for heterocyclic coupling, as seen in and . However, the 5-methylpyridin-2-yloxy group may require specialized protection/deprotection steps .

- Structure-Activity Relationships (SAR): Pyridine Position: Pyridin-2-yl methanone (target) vs. pyridin-3-yl in analogues (e.g., CHEMBL4554458) may influence binding pocket orientation in enzymes .

- Metabolic Stability : The methyl group on the pyridine ring in the target compound may resist oxidative metabolism better than methoxy or unprotected hydroxyl groups in analogues .

Biological Activity

The compound (3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone, also referred to as a pyrrolidine derivative, has attracted attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Attachment of the Methylpyridine Group : The methylpyridine moiety is introduced via etherification reactions with 5-methylpyridin-2-ol.

- Formation of the Methanone Moiety : This is accomplished through condensation reactions between aldehydes and ketones under basic conditions.

2.1 Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |

| Compound B | 4.69 - 22.9 | Bacillus subtilis, E. faecalis |

| Compound C | 16.69 - 78.23 | Candida albicans |

The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours in some cases .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity, potentially leading to the modulation of biological pathways critical for microbial survival.

3. Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

- Study on Antibacterial Properties :

-

Evaluation of Antifungal Activity :

- In vitro tests showcased antifungal properties against Candida albicans and other fungal strains, indicating a broad spectrum of activity that could be harnessed for therapeutic applications.

- Structure-Activity Relationship (SAR) :

4. Conclusion

The compound this compound exhibits promising biological activity, particularly in antimicrobial applications. Its synthesis is well-established, and ongoing research into its mechanisms and potential therapeutic uses continues to reveal its significance in medicinal chemistry.

Future studies should focus on optimizing its structure for enhanced potency and exploring its full pharmacological profile to better understand its potential in clinical applications.

Q & A

Q. How can researchers align experimental findings with existing pharmacological or chemical theories?

- Methodological Answer : Link results to concepts like lock-and-key binding (for enzyme inhibition) or Lipinski’s Rule of Five (for drug-likeness). For example, emphasizes grounding SAR data in receptor theory to explain efficacy outliers. Validate hypotheses using knock-in/knock-out models or isotopic labeling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.